3,5-Difluoro-4-formylphenylboronic acid
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Overview
Description
3,5-Difluoro-4-formylphenylboronic acid is a chemical compound used as a reactant in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors . It is also used in the preparation of boronate-based D-glucose sensors .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound has a molecular weight of 185.92 and its linear formula is C6H2F2CHOB(OH)2 . It is used in Suzuki–Miyaura coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H5BF2O3 . The compound has a molecular weight of 185.92 .Chemical Reactions Analysis
This compound is used as a reactant in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors . It is also used in the preparation of boronate-based D-glucose sensors .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 255-260 °C . It has a molecular weight of 185.92 and its linear formula is C6H2F2CHOB(OH)2 .Scientific Research Applications
Synthetic Intermediates in Organic Synthesis
3,5-Difluoro-4-formylphenylboronic acid and its related compounds, such as 4-formylphenylboronic acid, play a crucial role as synthetic intermediates in organic synthesis. They are particularly significant in the Suzuki-Miyaura reaction, a critical process for synthesizing various inhibitors of serine proteases. Studies have optimized the geometry of these compounds using Density Functional Theory (DFT) and confirmed their stability and reactivity through various spectroscopic techniques, including FT-IR and Raman spectroscopy. Molecular docking studies also suggest their potential interaction with anti-apoptotic proteins (Tanış et al., 2020).
Catalysis in Chemical Reactions
Derivatives of this compound have been used as catalysts in chemical reactions. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid has demonstrated effectiveness as a "green" catalyst for direct amide condensation reactions. The electron-withdrawing effect and the immobility in the fluorous recyclable phase of the perfluorodecyl group enhance its catalytic efficiency (Ishihara et al., 2001).
Applications in Material Science
The functionalization of materials using derivatives of this compound has been explored. For example, a novel surface modification strategy using 4-formylphenylboronic acid as a covalent linker has been developed. This strategy has been applied to fabricate membranes on porous ceramic supports, demonstrating its potential in material science and engineering (Hao et al., 2014).
Spectroscopic and Analytical Applications
In spectroscopy, derivatives of this compound have been studied for their vibrational spectra using FT-IR, Raman, and surface-enhanced Raman spectroscopy. These studies contribute to understanding the adsorption mechanism of phenylboronic acids and their isomers, which is vital for applications in analytical chemistry (Piergies et al., 2013).
Bioorthogonal Chemistry
This compound and its derivatives find applications in bioorthogonal chemistry. For instance, the reaction of 2-formylphenylboronic acid with other reagents in aqueous solutions has been employed for protein conjugation. This reaction is orthogonal to protein functional groups, indicating its potential for bioconjugation and biomolecule labeling (Dilek et al., 2015).
Synthesis of Functionalized Materials
Functionalized derivatives of this compound have been synthesized for the enrichment of biomolecules. For example, magnetic attapulgite modified with 2,4-difluoro-3-formyl-phenylboronic acid has been employed to capture and enrich nucleosides, demonstrating its utility in bioanalytical chemistry (Cheng et al., 2015).
Mechanism of Action
Target of Action
3,5-Difluoro-4-formylphenylboronic acid is primarily used as a reactant in the preparation of pyrazolopyrimidinamine derivatives . These derivatives act as inhibitors of tyrosine and phosphinositide kinases , which play crucial roles in cell signaling and are often targets for cancer therapy .
Mode of Action
The compound is also used in the Suzuki–Miyaura (SM) cross-coupling reaction . In this reaction, the compound, as an organoboron reagent, participates in a transmetalation process with a palladium (II) complex . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the pharmaceutical industry . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its stability and the relatively mild reaction conditions of the suzuki–miyaura cross-coupling .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The choice of these, as well as the temperature and solvent, can significantly affect the reaction’s efficiency . Additionally, the compound should be handled in a well-ventilated place and personal protective equipment should be used to avoid contact with skin and eyes .
Safety and Hazards
The compound is classified as non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling the compound .
Relevant Papers The compound has been mentioned in several papers. For instance, it has been used in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors . It has also been used in the preparation of boronate-based D-glucose sensors . Further details can be found in the referenced papers .
Biochemical Analysis
Biochemical Properties
It is known that boronic acids, such as 3,5-Difluoro-4-formylphenylboronic acid, are often used as reactants in the preparation of various biochemical compounds . For example, they are used in the preparation of pyrazolopyrimidinamine derivatives, which act as tyrosine and phosphinositide kinase inhibitors . These inhibitors can interact with enzymes and proteins, altering their function and potentially influencing biochemical reactions.
Cellular Effects
It is plausible that the compound could influence cell function through its role in the synthesis of kinase inhibitors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that boronic acids can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron compounds to palladium, which could potentially influence the activity of biomolecules and alter gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that boronic acids are generally stable and readily prepared , suggesting that this compound may also exhibit these properties.
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. As a boronic acid derivative, it may be involved in reactions with diols, a common class of organic compounds that includes sugars .
Properties
IUPAC Name |
(3,5-difluoro-4-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZOKATWICIEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C=O)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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